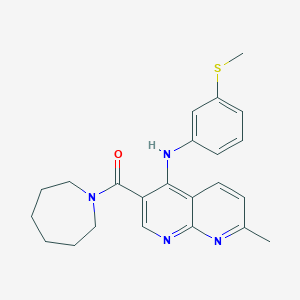

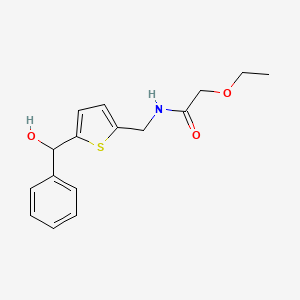

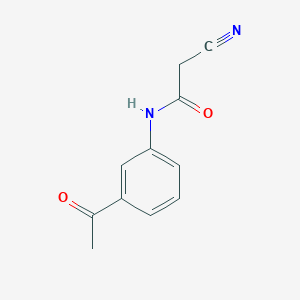

Azepan-1-yl(7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The first paper describes a synthesis method involving the aza-Piancatelli rearrangement followed by a Michael reaction to produce 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives . This method features the use of In(OTf)3 as a catalyst in acetonitrile at room temperature, which results in good yields and high selectivity. The reaction is characterized by low catalyst loading and fast reaction times. Although the compound of interest is not directly synthesized in this study, the methodology could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The structure of the products synthesized in the first paper was confirmed by nOe studies and X-ray crystallography . These techniques are crucial for determining the molecular structure and could be applied to Azepan-1-yl(7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)methanone to ascertain its structure.

Chemical Reactions Analysis

The second paper discusses the synthesis of a new Azo-Schiff base derivative and its metal complexes . The coordination of the ligand to the metal ions is through the nitrogen of the azomethine group and the nitrogen of the azo group. This information is relevant as it provides insight into the types of chemical reactions and coordination chemistry that similar compounds can undergo. The compound of interest may also form complexes with metals, and similar analytical techniques could be used to study its reactions.

Physical and Chemical Properties Analysis

The metal complexes described in the second paper exhibit octahedral geometries, with the exception of Pt(II) and Au(III) complexes, which have square planar geometries . Conductivity measurements indicate that these complexes have high conductance values, suggesting an electrolytic nature. The physical and chemical properties of Azepan-1-yl(7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)methanone could be inferred to some extent from these findings, particularly if it forms similar complexes.

Aplicaciones Científicas De Investigación

Analysis and Detection

A study by Nakajima et al. (2012) focused on identifying new compounds in unregulated drugs, including azepane isomers of AM-2233 and AM-1220, highlighting their occurrence in commercial products and the methods used for their detection and analysis. This research is crucial for understanding the distribution and chemical structure of new psychoactive substances in the market Analysis of azepane isomers of AM-2233 and AM-1220, and detection of an inhibitor of fatty acid amide hydrolase (Nakajima et al., 2012).

Anticancer Activity

Naphthyridine derivatives, including compounds structurally related to the specified chemical, have shown significant anticancer activity. Kong et al. (2018) reported that a novel naphthyridine derivative induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This dual mode of cell death induction suggests potential applications in cancer treatment strategies A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells (Kong et al., 2018).

Chemical Synthesis and Catalysis

Research into the synthesis of cyclopentenone derivatives and the aza-Piancatelli rearrangement has been conducted by Reddy et al. (2012), showcasing the versatility of phosphomolybdic acid as a catalyst. This work contributes to the development of efficient synthetic routes for complex organic molecules, potentially including azepane-containing compounds Phosphomolybdic Acid: A Highly Efficient Solid Acid Catalyst for the Synthesis of trans-4,5-Disubstituted Cyclopentenones (Reddy et al., 2012).

Novel Synthesis Methods

The exploration of new synthetic methods for producing azepine and related heterocycles has been a focus of several studies. For instance, the work by Yang et al. (2015) on the formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepine] demonstrates innovative approaches to synthesizing complex structures that may include or relate to azepane derivatives Unprecedented formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepine] from multicomponent reaction of L-proline, isatin and but-2-ynedioate (Yang et al., 2015).

Propiedades

IUPAC Name |

azepan-1-yl-[7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4OS/c1-16-10-11-19-21(26-17-8-7-9-18(14-17)29-2)20(15-24-22(19)25-16)23(28)27-12-5-3-4-6-13-27/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYOZMXWOZHJEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)SC)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepan-1-yl(7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)

![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)

![1-[2-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2529439.png)

![Methyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529450.png)

![9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2529452.png)